![molecular formula C16H8S5 B3166379 4,10-dithiophen-2-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene CAS No. 910788-24-8](/img/structure/B3166379.png)
4,10-dithiophen-2-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Overview
Description
4,10-dithiophen-2-yl-3,7,11-trithiatricyclo[63002,6]undeca-1(8),2(6),4,9-tetraene is a complex organic compound characterized by its unique structure, which includes multiple thiophene rings and sulfur atoms
Mechanism of Action
Target of Action
2,6-Di(thiophen-2-yl)dithieno[3,2-b:2’,3’-d]thiophene is a heterocyclic compound that serves as a building block for various organic electronic materials . It primarily targets the development of organic electronic devices such as solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), and fluorescent probes .
Mode of Action
This compound interacts with its targets by providing high charge mobility, extended π-conjugation, and better tuning of band gaps . These properties make it an effective component in the construction of organic electronic devices .
Biochemical Pathways
Its role in organic electronics suggests that it influences the electron transport pathways in these devices .
Result of Action
The use of 2,6-Di(thiophen-2-yl)dithieno[3,2-b:2’,3’-d]thiophene in organic electronic devices results in higher charge mobility, extended π-conjugation, and better tuning of band gaps . These properties contribute to the improved performance of the devices, such as higher photosensitivity and photoresponsivity in organic phototransistors .
Action Environment
The action of 2,6-Di(thiophen-2-yl)dithieno[3,2-b:2’,3’-d]thiophene can be influenced by environmental factors. For instance, the compound’s stability and charge mobility can be affected by the surrounding temperature and humidity. The compound is noted for its environmental stability, making it suitable for use in various conditions .
Biochemical Analysis
Biochemical Properties
2,6-Di(thiophen-2-yl)dithieno[3,2-b:2’,3’-d]thiophene is a conductive material that acts as a donor building block for synthesizing a variety of optoelectronic materials . It has high resonance energy, more electrophilic reactivity than benzene, high π-electron density, a planar structure, and the presence of vacant d-orbital in addition to the presence of loosely bind lone-pairs of electrons on sulfur atoms .
Molecular Mechanism
The molecular mechanism of 2,6-Di(thiophen-2-yl)dithieno[3,2-b:2’,3’-d]thiophene involves its high charge mobility, extended π-conjugation, and better tuning of band gaps . These properties make it a valuable scaffold in organic electronic and functional supramolecular chemistry .
Temporal Effects in Laboratory Settings
The temporal response of 2,6-Di(thiophen-2-yl)dithieno[3,2-b:2’,3’-d]thiophene-based organic phototransistors (OPTs) has been tested, showing long-range plasticity (LTP) behavior like artificial synapses under light stimulation . This will be further studied in the future .
Preparation Methods
The synthesis of 4,10-dithiophen-2-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene typically involves multi-step organic reactions. One common synthetic route includes the formation of thiophene rings followed by their integration into the trithiatricyclo structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve scaling up these reactions while ensuring purity and yield optimization.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or other oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, where functional groups on the thiophene rings are replaced by other groups, depending on the reagents and conditions used.
Scientific Research Applications
4,10-dithiophen-2-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of electronic materials, such as organic semiconductors and photovoltaic cells.
Comparison with Similar Compounds
Similar compounds include other thiophene-based molecules and sulfur-containing heterocycles. Compared to these, 4,10-dithiophen-2-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is unique due to its specific arrangement of thiophene rings and sulfur atoms, which confer distinct electronic and photophysical properties. Examples of similar compounds include:
- 4,7-dithien-2-yl-2,1,3-benzothiadiazole
- 5,9-didodecyl-4,10-dithiophen-2-yl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one
Properties
IUPAC Name |
4,10-dithiophen-2-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8S5/c1-3-9(17-5-1)11-7-13-15(20-11)16-14(19-13)8-12(21-16)10-4-2-6-18-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXZMTZHQRZENH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC3=C(S2)C4=C(S3)C=C(S4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8S5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653350 | |
| Record name | 2,6-Di(thiophen-2-yl)bisthieno[3,2-b:2',3'-d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910788-24-8 | |
| Record name | 2,6-Di(thiophen-2-yl)bisthieno[3,2-b:2',3'-d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


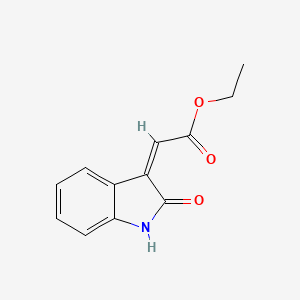
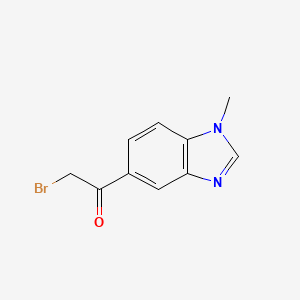
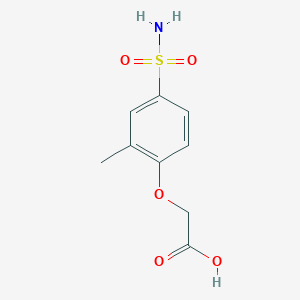
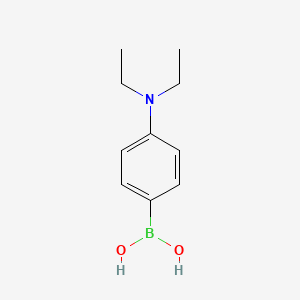
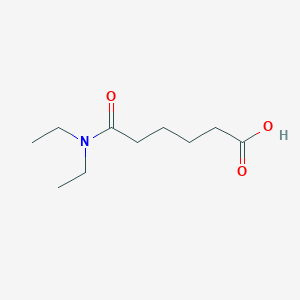
![2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B3166327.png)
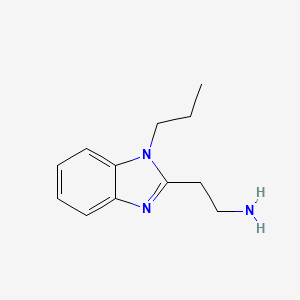
![Tert-butyl 3-amino-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3166340.png)
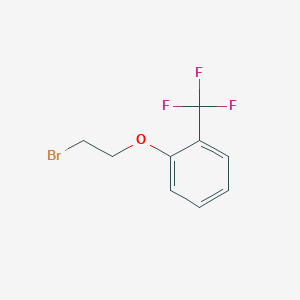
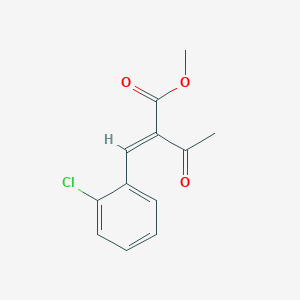

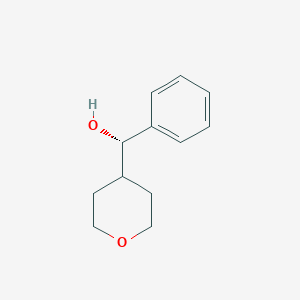
![4-(9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol](/img/structure/B3166367.png)
![9H-Carbazole, 9-[4-(10-phenyl-9-anthracenyl)phenyl]-](/img/structure/B3166373.png)
